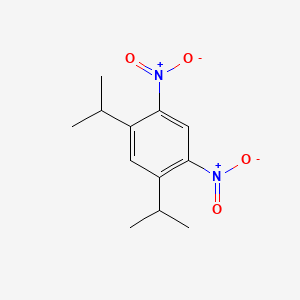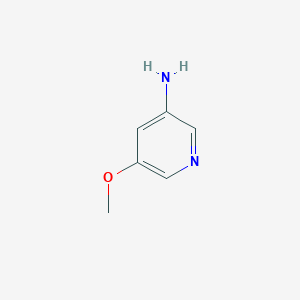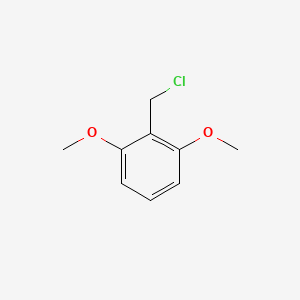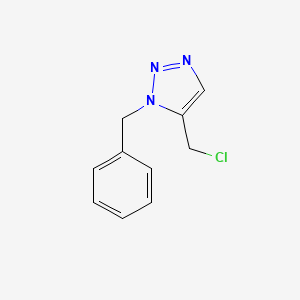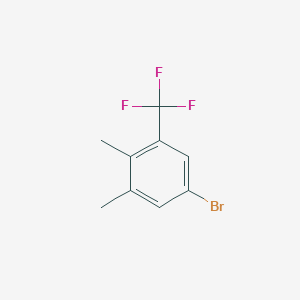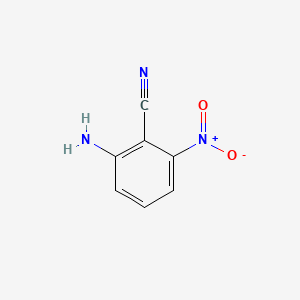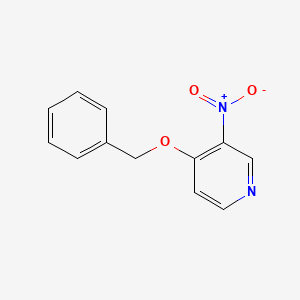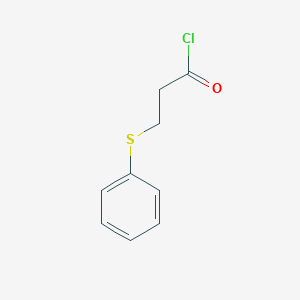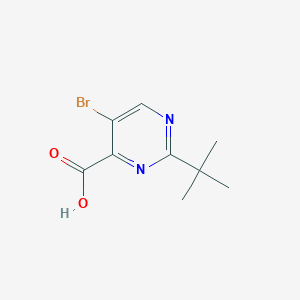
5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid
Overview
Description
5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid: is a heterocyclic organic compound with the molecular formula C9H11BrN2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of a bromine atom at position 5, a tert-butyl group at position 2, and a carboxylic acid group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-(tert-butyl)pyrimidine-4-carboxylic acid. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyrimidine ring.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position of the pyrimidine ring can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The carboxylic acid group at the 4-position can participate in oxidation and reduction reactions. For example, it can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction typically involves a palladium catalyst and a boronic acid or ester as the coupling partner.
Common Reagents and Conditions:
Bromination: Bromine, N-bromosuccinimide (NBS), acetic acid, dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling: Palladium catalysts, boronic acids or esters, bases like potassium carbonate (K2CO3).
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Reduced Products: Reduction of the carboxylic acid group yields the corresponding alcohol.
Coupled Products: Suzuki-Miyaura coupling results in the formation of biaryl or aryl-alkyl derivatives.
Scientific Research Applications
Chemistry:
5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound is used to study the structure-activity relationships of pyrimidine derivatives. It helps in understanding the interactions of these compounds with biological targets, such as enzymes and receptors.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its derivatives may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and ligands for chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid depends on its specific application and the biological target it interacts with. In general, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine atom and the tert-butyl group can influence the compound’s binding affinity and selectivity towards its target.
For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s catalytic function. The carboxylic acid group can also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
5-Bromo-2-(tert-butyl)pyrimidine: This compound lacks the carboxylic acid group at the 4-position, which may affect its reactivity and biological activity.
2-(tert-Butyl)pyrimidine-4-carboxylic acid:
5-Bromo-2-(tert-butyldimethylsilyloxy)pyrimidine: This compound has a tert-butyldimethylsilyloxy group instead of a carboxylic acid group, which can alter its reactivity and solubility.
Uniqueness:
5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group on the pyrimidine ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances the compound’s potential applications in various fields. The tert-butyl group also contributes to the compound’s stability and lipophilicity, making it a valuable building block in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
5-bromo-2-tert-butylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-9(2,3)8-11-4-5(10)6(12-8)7(13)14/h4H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCWSAPYKRVEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482790 | |
| Record name | 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59950-52-6 | |
| Record name | 5-Bromo-2-(1,1-dimethylethyl)-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59950-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
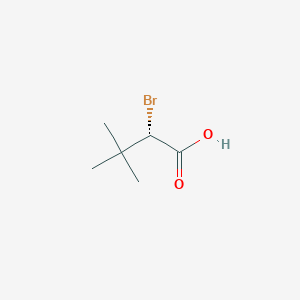
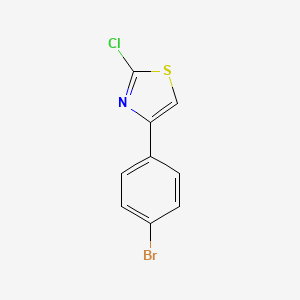
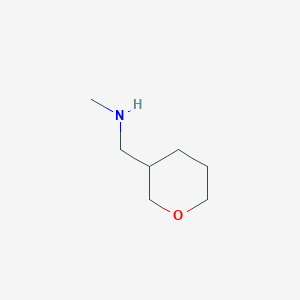
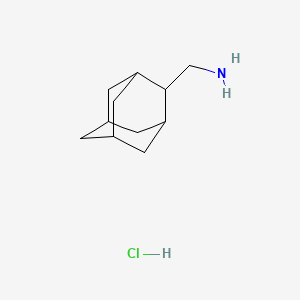
![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)
